Anicemycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H49N7O7 |
|---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
(Z)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadec-9-enamide |
InChI |
InChI=1S/C30H49N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h5,7,17-20,23,25-27,30,38-39,42-43H,3-4,6,8-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/b7-5-/t20?,23-,25-,26-,27+,30+/m1/s1 |
InChI Key |
MHXSLJSEZYHPNN-CAKOVZNXSA-N |
Isomeric SMILES |
CC(C)CCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Synonyms |
anicemycin |
Origin of Product |
United States |
Biosynthesis of Anicemycin
Identification and Characterization of the Producing Microorganism, Streptomyces sp. TP-A0648
The actinomycete strain TP-A0648 was identified as the producer of anicemycin through screening programs for new antitumor compounds from microbial secondary metabolites. nih.gov
Taxonomic Classification and Strain Identification
The producing strain, TP-A0648, was isolated from a leaf of Aucuba japonica Thunb. collected in Toyama prefecture, Japan. nih.govnih.govasm.org Based on taxonomic data, the strain was identified as belonging to the genus Streptomyces. nih.gov Streptomyces is the largest genus within the family Streptomycetaceae, known for producing a vast array of secondary metabolites, including numerous antibiotics. wikipedia.orgwikipedia.org Streptomyces sp. TP-A0648 has been deposited into the NBRC culture collection under accession number NBRC 110465. nih.govasm.org
Cultivation and Fermentation Protocols for this compound Production
This compound was isolated from the fermentation broth of Streptomyces sp. TP-A0648. nih.gov While specific detailed protocols for this compound fermentation by Streptomyces sp. TP-A0648 are not extensively detailed in the provided information, the general principles of Streptomyces fermentation for secondary metabolite production are well-established. Submerged batch fermentation is a common technique used for cultivating Streptomyces species to boost bioactive compound production, often involving optimization of culture media and conditions. frontiersin.org Solid-state fermentation is another method applied for antibiotic production by Streptomyces species. jmb.or.kr
Genomic Analysis for this compound Biosynthetic Gene Cluster Identification
To assess the potential of Streptomyces sp. TP-A0648 to produce secondary metabolites like this compound, its genome has been sequenced and analyzed. nih.govasm.org
Draft Genome Sequencing of Streptomyces sp. TP-A0648
A draft genome sequence of Streptomyces sp. TP-A0648 has been reported. nih.govasm.orgnih.gov The whole genome was sequenced using a combined approach involving shotgun sequencing with GS FLX+ (Roche) and pair-end sequencing with MiSeq (Illumina). nih.govasm.org The sequencing yielded 86.6 Mb of sequences with 11.3-fold coverage from GS FLX+ and 729.9 Mb of sequences with 95.2-fold coverage from MiSeq. nih.govasm.org These reads were assembled using Newbler v2.8 and further finished using GenoFinisher, resulting in a final assembly comprising 28 scaffolds and seven contig sequences greater than 500 bp. nih.govasm.org The total size of the assembly is 7,621,989 bp, with a G+C content of 72.8%. nih.govasm.org The draft genome sequence has been deposited in the DDBJ/ENA/GenBank database under accession number BDHJ00000000, with the first version being BDHJ01000000. nih.gov
Here is a summary of the genome sequencing data:
| Sequencing Technology | Sequence Data (Mb) | Coverage (fold) |
| GS FLX+ (Roche) | 86.6 | 11.3 |
| MiSeq (Illumina) | 729.9 | 95.2 |
Here is a summary of the genome assembly data:
| Assembly Tool | Finishing Tool | Number of Scaffolds | Number of Contigs (>500 bp) | Total Size (bp) | G+C Content (%) | GenBank Accession |
| Newbler v2.8 | GenoFinisher | 28 | 7 | 7,621,989 | 72.8 | BDHJ01000000 |
Bioinformatic Approaches for Gene Cluster Annotation
Coding sequences in the Streptomyces sp. TP-A0648 genome were predicted using Prodigal. nih.govasm.org Polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters were analyzed using previously reported methods. nih.govasm.org The genome analysis revealed the presence of at least 12 biosynthetic gene clusters for polyketides and nonribosomal peptides, suggesting the strain's potential to produce diverse secondary metabolites. nih.govasm.orgnih.gov Specifically, the genome contains at least two type I PKS gene clusters, one type II PKS gene cluster, two type III PKS gene clusters, four NRPS gene clusters, and three hybrid PKS/NRPS gene clusters. nih.govasm.org Bioinformatic tools like antiSMASH are commonly used for the rapid identification, annotation, and analysis of secondary metabolite biosynthesis gene clusters in bacterial genomes. secondarymetabolites.orgjmicrobiol.or.kr These tools integrate various analyses, including comparative analysis using databases of known gene clusters. secondarymetabolites.orgbioinformatics.nl
Comparative Genomics with Related Nucleoside Antibiotic Producers
This compound is structurally related to spicamycin and septacidin (B1681074). nih.govasm.org Comparative genomics studies with producers of related nucleoside antibiotics can provide insights into the potential location and organization of the this compound biosynthetic gene cluster. However, despite the reported draft genome sequence of Streptomyces sp. TP-A0648, no this compound biosynthesis gene cluster was found when the genome was inspected using the septacidin genes as probes. researchgate.netpnas.org This suggests that a higher-quality genome sequence of Streptomyces sp. TP-A0648 may be necessary to fully elucidate the this compound biosynthesis mechanism. pnas.org Comparative genomics studies in Streptomyces have shown that even closely related strains can have distinct specialized metabolomes and a large number of unique or cryptic biosynthetic gene clusters. asm.orgnih.gov Analyzing the genomic diversity and biosynthetic potential across different Streptomyces species, particularly those producing nucleoside antibiotics, can aid in the identification of novel biosynthetic pathways. frontiersin.orgbiorxiv.org
Proposed Biosynthetic Pathway Intermediates and Enzymes
The biosynthetic pathway of this compound is not yet fully elucidated, but insights can be drawn from studies on related nucleoside antibiotics, particularly septacidin. pnas.org The core structure of this compound includes a heptosamine-adenine moiety and a glycyl-fatty acyl side chain. nih.govpnas.orgresearchgate.net
Exploration of Precursors (e.g., heptosamine-adenine moiety, fatty acyl groups)
This compound is composed of four partial structures: adenine (B156593), an aminosugar (heptosamine), glycine, and a fatty acid. asm.orgnih.gov
Heptosamine-adenine moiety: This core structure is a defining feature of this compound, septacidins, and spicamycins. nih.govpnas.orgresearchgate.net Adenine serves as one of the key precursors for this moiety. asm.orgnih.govwikipedia.org The heptosamine sugar is a seven-carbon sugar, and studies on septacidin biosynthesis suggest that D-sedoheptulose-7-phosphate is a common precursor for the heptose moieties in this class of compounds. pnas.orgpnas.orgnih.gov The specific heptosamine in this compound is reported to be either 4'-amino-4'-deoxy-L-glycero-beta-L-manno-heptose (LGMH) or its 6'-epimer, 4'-amino-4'-deoxy-D-glycero-beta-L-manno-heptose (DGMH), although further studies are needed to definitively determine its structure. pnas.orgpnas.orgnih.govresearchgate.net The N6-glycosidic linkage between the heptosamine and adenine is a characteristic feature of these nucleoside antibiotics. nih.govresearchgate.netiucr.org
Enzymatic Transformations Involved in this compound Assembly
While the specific enzymes involved in this compound biosynthesis have not been fully identified, research on the related septacidin pathway provides clues about the types of enzymatic transformations likely involved. The biosynthesis of the heptosamine moiety in septacidin involves enzymes that catalyze reactions such as oxidation, epimerization, and transamination. nih.gov For instance, enzymes like SepI, SepJ, SepA, and SepG have been characterized in the context of shaping the L,L-gluco-heptosamine moiety in septacidin. nih.gov Acyltransferases, such as SepD and SepH in septacidin biosynthesis, are likely involved in attaching the glycyl-fatty acyl side chain to the heptosamine-adenine core in this compound. pnas.orgmpg.de The formation of the N6-glycosylated adenine structure also involves specific enzymatic machinery. researchgate.netiucr.org
Challenges in Complete Elucidation of the this compound Biosynthetic Mechanism
Despite the structural similarities to septacidin and spicamycin, the complete biosynthetic mechanism of this compound remains largely unknown. pnas.orgasm.org One significant challenge has been the difficulty in identifying the this compound biosynthesis genes. pnas.orgpnas.org Although the draft genome sequence of the this compound producer, Streptomyces sp. TP-A0648, has been reported, initial inspections using septacidin genes as probes did not reveal the this compound biosynthesis gene cluster. nih.govpnas.orgpnas.orgasm.org This suggests that the this compound gene cluster may be distinct or located in regions not easily identified by homology to known clusters. A higher-quality genome sequence of Streptomyces sp. TP-A0648 may be necessary for the complete elucidation of the this compound biosynthetic mechanism. pnas.orgpnas.org Additionally, challenges in elucidating biosynthetic pathways in general can include the complexity of enzymatic reactions, the identification of all intermediates, and the potential for cryptic or silent gene clusters that are not expressed under standard laboratory conditions. researchgate.netmdpi.commdpi.com
Heterologous Expression and Pathway Engineering for this compound Analogs
Heterologous expression and pathway engineering are powerful strategies for studying biosynthetic pathways, producing natural products, and generating analogs. mdpi.comnih.govrsc.orgcornell.edu While direct studies on heterologous expression of the this compound pathway are limited due to the uncharacterized gene cluster, research on the related septacidin biosynthesis provides a framework for potential approaches. mpg.deacs.org
Strategies for Reconstitution of Biosynthesis in Model Organisms
Reconstitution of biosynthetic pathways in heterologous hosts, such as Escherichia coli or other Streptomyces species, can facilitate the production and study of natural products and their intermediates. mpg.demdpi.comnih.govacs.org For septacidin, the biosynthesis of the N6-glycosylated L-heptosamine-adenine core and congeners with linear fatty acyl groups has been reconstituted in E. coli by redirecting a precursor from primary metabolism. mpg.deacs.org This involved inserting septacidin biosynthetic genes into expression vectors and co-transforming them into the host organism. mpg.deacs.org Similar strategies could potentially be applied to this compound once its biosynthetic gene cluster is identified. This would involve cloning the this compound biosynthetic genes and expressing them in a suitable model organism capable of providing the necessary precursors and cellular machinery.
Genetic Manipulation for Enhanced Production or Analog Generation
Genetic manipulation of the biosynthetic pathway in either the native producer or a heterologous host can be employed to enhance the production of this compound or generate analogs. mpg.demdpi.comnih.gov Strategies include:
Overexpression of pathway genes: Increasing the expression levels of key enzymes in the biosynthetic pathway can lead to higher yields of the target compound. mpg.de
Precursor feeding: Supplementing the growth medium with precursors can improve the production of the desired metabolite. mpg.demdpi.com For example, supplementing adenosine (B11128) increased the production of a septacidin intermediate in E. coli. mpg.de
Manipulation of regulatory genes: Biosynthetic gene clusters often contain regulatory genes that control their expression. researchgate.net Modifying these regulators can activate silent clusters or enhance the expression of active ones. researchgate.netmdpi.com
Combinatorial biosynthesis: Introducing genes from related pathways or modifying existing enzymes can lead to the production of novel analogs with altered structures and potentially improved properties. This has been explored for generating new septacidin congeners with different fatty acyl chains. researchgate.net
Applying these genetic manipulation techniques to the this compound biosynthetic pathway, once characterized, holds potential for optimizing its production and creating novel this compound analogs.
Molecular Mechanisms of Anicemycin S Biological Activity
Cellular and Subcellular Targets of Anicemycin Action
Research into this compound's biological activity has identified its impact on key cellular behaviors, notably the inhibition of anchorage-independent growth and interactions with fundamental cellular pathways.
Inhibition of Anchorage-Independent Growth of Tumor Cells
A significant finding regarding this compound is its potent inhibition of anchorage-independent growth in tumor cells. nih.govpnas.orgnih.govnih.govresearchgate.net This characteristic is closely associated with the tumorigenicity of cells. nih.gov Studies using human ovary cancer SKOV-3 cells showed that this compound inhibited anchorage-independent growth with an IC50 of 0.015 µM, a potency approximately three times greater than its effect on anchorage-dependent growth. nih.gov
Table 1: this compound's Differential Inhibition of Tumor Cell Growth
| Cell Line | Growth Type | IC50 (µM) |
| Human Ovary Cancer SKOV-3 | Anchorage-Independent | 0.015 |
| Human Ovary Cancer SKOV-3 | Anchorage-Dependent | ~0.045 |
Note: The IC50 for anchorage-dependent growth is an approximation based on the provided information that the anchorage-independent growth inhibition is about three times more potent. nih.gov
Comparative Molecular Mechanisms with Related Nucleoside Antibiotics
This compound belongs to a class of nucleoside antibiotics that includes spicamycin and septacidin (B1681074). asm.orgnih.gov Comparing their molecular mechanisms provides context for understanding this compound's specific mode of action.
Spicamycin and Protein Synthesis Inhibition
Spicamycin, a structural analog of this compound, is known to exhibit antitumor activity, primarily by inhibiting protein synthesis. pnas.orgiiarjournals.orgresearchgate.netoup.comresearchgate.net Studies have shown that spicamycin derivatives, such as KRN5500, are incorporated into tumor cells and converted to active metabolites that interfere with protein synthesis in cell-free systems. researchgate.netoup.comresearchgate.net This inhibition of protein synthesis is considered a key mechanism contributing to spicamycin's cytotoxic effects. oup.comnih.gov
Septacidin and Immunogenic Cell Death Induction
Septacidin, another related nucleoside antibiotic, has been identified as an inducer of immunogenic cell death (ICD). pnas.orgnih.goviiarjournals.orgnih.govnih.govtandfonline.comresearchgate.netdntb.gov.ua ICD is a type of cell death that not only eliminates tumor cells but also elicits an anti-tumor immune response. nih.govnih.govtandfonline.comresearchgate.net Research has shown that septacidin can promote the exposure of calreticulin (B1178941) (CRT) on the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1), all of which are damage-associated molecular patterns (DAMPs) that can activate the immune system. nih.govtandfonline.comresearchgate.net
Table 2: Comparative Mechanisms of this compound, Spicamycin, and Septacidin
| Compound | Primary Mechanism Highlighted in Literature |
| This compound | Inhibition of Anchorage-Independent Growth |
| Spicamycin | Protein Synthesis Inhibition |
| Septacidin | Immunogenic Cell Death Induction |
Advanced Methodologies for Mechanism Elucidation
Elucidating the precise molecular mechanisms of action for natural products like this compound is a complex process that benefits from advanced methodologies. Traditional biochemical and genetic approaches, such as affinity chromatography and the study of resistant mutants, have been valuable. nih.govfrontiersin.orgresearchgate.net More recent advancements include profiling methods like thermal proteome profiling, which can identify direct protein-ligand interactions by assessing changes in protein thermal stability in the presence of the compound. nih.govresearchgate.net Additionally, analyzing global cellular responses through techniques like RNA sequencing (transcriptomics) and metabolomics can provide comprehensive insights into the pathways affected by this compound. nih.govfrontiersin.orgresearchgate.net The availability of genome sequences for producing organisms, such as the draft genome sequence of Streptomyces sp. TP-A0648, can also aid in identifying potential biosynthetic genes and pathways related to the compound's production and potential targets. asm.orgnih.govpnas.org Continued application of these and other advanced techniques will be crucial for fully understanding this compound's molecular targets and mechanisms. nih.govresearchgate.netnih.gov
Table 3: Methodologies for Mechanism Elucidation
| Methodology | Description | Application to Mechanism Elucidation |
| Affinity Chromatography | Isolating molecules that bind to an immobilized ligand. | Identifying direct binding partners (targets) of the compound. nih.govresearchgate.net |
| Study of Resistant Mutants | Analyzing genetic alterations in organisms resistant to the compound. | Inferring the target or pathway based on resistance mechanisms. nih.govresearchgate.net |
| Thermal Proteome Profiling | Assessing changes in protein thermal stability upon ligand binding. | Identifying direct protein targets by detecting ligand-induced stabilization. nih.govresearchgate.net |
| Transcriptomics (RNA Sequencing) | Analyzing global gene expression changes. | Identifying affected cellular pathways and processes. nih.govresearchgate.net |
| Metabolomics | Analyzing global metabolite changes. | Identifying disrupted metabolic pathways. frontiersin.orgresearchgate.net |
| Genome Sequencing | Determining the complete DNA sequence of an organism. | Identifying potential biosynthetic genes and related cellular components. asm.orgnih.govpnas.org |
Transcriptomic and Proteomic Profiling in Response to this compound
Comprehensive transcriptomic and proteomic profiling can provide valuable insights into the global molecular changes occurring within cells upon exposure to a compound. These techniques allow for the assessment of alterations in gene expression (transcriptomics) and protein abundance (proteomics), which can indicate affected pathways and potential cellular targets. While transcriptomic and proteomic studies are widely used in biological research to elucidate the mechanisms of action of various compounds wikipedia.orgnih.gov, detailed published research specifically on the transcriptomic and proteomic profiling of cells in response to this compound treatment was not identified in the conducted literature search. Studies involving transcriptomic and proteomic analysis in Streptomyces species have been reported, often focusing on the biosynthesis of compounds or the effects of genetic modifications within the producing organism uni-freiburg.decharchem.org, rather than the cellular response of target cells to this compound itself.
Use of Knockout/Knockdown Models for Target Validation
Knockout or knockdown models are essential tools in target validation, allowing researchers to investigate the functional role of specific genes or proteins by reducing or eliminating their expression google.com. By observing the phenotypic consequences in cells or organisms where a putative target is altered, the relevance of that target to the biological activity of a compound can be assessed google.com. This approach is fundamental in confirming whether a hypothesized molecular target is indeed responsible for mediating a compound's effects. Despite the general importance of knockout/knockdown studies in target validation in drug discovery google.com, published research detailing the use of such models specifically to validate the molecular targets of this compound was not found in the conducted literature search.
In Vitro Cellular Assays for Biological Activity Assessment
In vitro cellular assays are fundamental for evaluating the biological activity of compounds and can provide quantitative measures of their effects on cell behavior. These assays can assess various cellular processes, including cell viability, proliferation, apoptosis, migration, and invasion.
This compound was initially discovered through a screening program focused on identifying inhibitors of anchorage-independent growth of tumor cells. uni.lu Anchorage-independence is a key characteristic of transformed, tumorigenic cells. uni.lu In this initial screening, this compound was found to inhibit the anchorage-independent growth of human ovary cancer SKOV-3 cells. uni.lu The inhibitory effect on anchorage-independent growth in SKOV-3 cells was reported with an IC50 of 0.015 µM. uni.lu Notably, this compound demonstrated approximately three times greater potency in inhibiting anchorage-independent growth compared to the anchorage-dependent growth of these cells. uni.lu The SKOV-3 cell line is a well-established model in ovarian cancer research, known for its resistance to certain cytotoxic drugs and its use in studying mechanisms of drug resistance and exploring new therapeutic strategies.
Synthetic Chemistry Approaches to Anicemycin and Its Analogs
Total Synthesis Strategies for Anicemycin Core Structure
The total synthesis of a natural product provides a definitive proof of its structure and allows for the preparation of analogs that are not accessible through derivatization of the natural product. The complexity of the this compound skeleton, featuring a unique aminosugar, a fatty acyl chain, and a purine (B94841) nucleobase, necessitates sophisticated synthetic strategies.
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgicj-e.orgyoutube.comresearchgate.netopenochem.org For the this compound skeleton, a plausible retrosynthetic analysis would involve the following key disconnections:
Disconnection of the amide bond: The fatty acyl chain can be disconnected from the aminosugar moiety, suggesting a late-stage amide coupling reaction.
Disconnection of the glycosidic bond: The purine base (adenine) can be disconnected from the aminosugar, pointing to a glycosylation reaction as a key step in the synthesis.
Disconnection of the aminosugar: The complex aminosugar core can be further broken down into simpler chiral building blocks, often derived from the "chiral pool" of readily available natural products like carbohydrates or amino acids.
This approach breaks down the complex target into more manageable synthetic precursors, allowing for a convergent synthesis where different fragments are prepared separately and then combined.
The successful execution of a total synthesis relies on a toolbox of reliable and stereoselective chemical reactions. For a molecule like this compound, key transformations would likely include:
Stereoselective Glycosylation: The formation of the N-glycosidic bond between the aminosugar and adenine (B156593) is a critical step. Various methods, including those employing glycosyl halides, triflates, or other activated sugar donors, would be considered to control the stereochemistry at the anomeric center. mdpi.com
Amide Bond Formation: The coupling of the fatty acyl chain to the aminosugar is typically achieved using standard peptide coupling reagents.
Functional Group Interconversions: The synthesis would involve a series of functional group manipulations, such as protection and deprotection of hydroxyl and amino groups, to ensure chemoselectivity throughout the synthetic sequence.
Chiral Synthesis: The synthesis of the aminosugar moiety would require methods for asymmetric synthesis to establish the correct stereochemistry of the multiple chiral centers. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor.
While a specific total synthesis of this compound is not prominently featured in the literature, the strategies employed in the total synthesis of other nucleoside antibiotics provide a roadmap for how such a synthesis could be approached. nih.gov
Semi-Synthetic Modifications and Derivative Research
Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating a library of analogs for SAR studies. jfda-online.com This approach leverages the readily available natural product as a starting material, often simplifying the synthetic effort required to access new derivatives.
While specific reports on the chemical derivatization of this compound are limited, general strategies for modifying similar natural products can be inferred. Key sites for derivatization on the this compound molecule would include:
The Hydroxyl Groups of the Aminosugar: These can be acylated, alkylated, or otherwise modified to probe the importance of these functional groups for biological activity.
The Amino Group of the Aminosugar: This group can be acylated with different carboxylic acids to introduce a variety of substituents.
The Purine Ring: The adenine moiety could be modified at various positions, although this is often more synthetically challenging.
These modifications can influence the compound's solubility, cell permeability, and interaction with its biological target.
A significant area of research for related nucleoside antibiotics has been the synthesis of analogs with variations in the fatty acyl chain and the aminosugar component.
Fatty Acyl Chain Analogs: The length, degree of unsaturation, and branching of the fatty acyl chain can have a profound impact on the biological activity of this class of compounds. For instance, studies on the related compound Spicamycin have shown that the cytotoxic activities of its semi-synthetic analogues are dependent on the chain length of the fatty acid moiety. nih.gov Similar synthetic strategies could be applied to this compound, involving the coupling of various fatty acids to the aminosugar core. olemiss.edu
Aminosugar Modifications: this compound contains a C-4′-amino-modified aminosugar. nih.gov The synthesis of analogs with modifications at this or other positions of the sugar ring would be a valuable avenue for research. This could involve altering the stereochemistry, replacing the amino group with other functionalities, or modifying the sugar ring itself. The synthesis of diverse aminosugars is a well-established field of organic chemistry. mdpi.commdpi.com
| Modification Site | Type of Modification | Potential Impact |
| Fatty Acyl Chain | Variation in length, saturation, and branching | Altered lipophilicity, membrane interaction, and target binding |
| Aminosugar Hydroxyls | Acylation, alkylation | Modified solubility and hydrogen bonding capacity |
| Aminosugar Amino Group | Acylation with diverse acids | Introduction of new functional groups and steric bulk |
| Purine Ring | Substitution at various positions | Altered target recognition and metabolic stability |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Structure-Activity Relationship (SAR) Studies in a Research Context
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. mdpi.com By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for activity.
For this compound and its analogs, SAR studies would focus on elucidating the importance of:
The Fatty Acyl Moiety: As suggested by studies on related compounds, the nature of the fatty acyl chain is likely a critical determinant of activity. SAR studies would aim to define the optimal chain length and degree of saturation for potent biological effects. nih.gov
The Aminosugar Core: The stereochemistry and functionalization of the aminosugar are expected to be crucial for proper orientation and binding to the biological target.
The Adenine Base: The purine base is likely involved in key recognition events with the target molecule.
Elucidating Structural Determinants for Specific Molecular Interactions
There is currently no published research that specifically elucidates the structural determinants for this compound's molecular interactions. While its activity as an inhibitor of anchorage-independent growth suggests specific binding to a biological target, the precise nature of this target and the key structural features of this compound responsible for this interaction have not been reported. Studies involving techniques such as X-ray crystallography, NMR spectroscopy of this compound-protein complexes, or site-directed mutagenesis of potential targets would be necessary to map these molecular interactions. Such data is essential for understanding its mechanism of action and for the rational design of more potent or selective analogs.
Design and Synthesis of this compound Mimics for Probe Development
Consistent with the absence of detailed structural interaction data, there are no reports on the design and synthesis of this compound mimics for the development of chemical probes. The creation of such probes, which could be tagged with fluorescent markers or affinity labels, would be a critical step in identifying the cellular targets of this compound and unraveling its biological pathways. The synthesis of such mimics would logically follow the establishment of a viable synthetic route to the parent molecule and a foundational understanding of its structure-activity relationships, neither of which is currently available in the literature.
Advanced Spectroscopic and Analytical Methodologies in Anicemycin Research
High-Resolution Structural Elucidation Techniques
High-resolution techniques are fundamental for resolving the detailed molecular architecture of anicemycin. These methods provide precise data on atomic connectivity, functional groups, and stereochemistry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Multi-Dimensional)
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment and connectivity of atoms. nih.govchromatographyonline.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed in natural product research. nih.govnih.gov
1D NMR: Provides initial information on the types and number of protons (¹H NMR) and carbons (¹³C NMR) in the molecule, as well as their chemical shifts and coupling patterns.
2D NMR: Offers more detailed insights into through-bond (e.g., COSY, TOCSY, HSQC, HMBC) and through-space (e.g., NOESY, ROESY) correlations between nuclei. nih.gov These correlations are crucial for establishing the connectivity of the molecular skeleton and determining relative stereochemistry. nih.gov
Multidimensional NMR, extending to 3D and beyond, is particularly valuable for analyzing larger or more complex molecules by spreading signals across multiple dimensions, thereby improving resolution and facilitating peak assignment. nih.govbitesizebio.com While specific multidimensional NMR data for this compound were not found in the search results, these techniques are generally applicable to complex natural products and would be essential for a complete structural assignment, especially for resolving ambiguities in the sugar or fatty acid moieties. nih.govbitesizebio.com
Mass Spectrometry (MS) and Tandem MS
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in determining its elemental composition and structural subunits. mdpi.com High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratio (m/z) of intact molecular ions, allowing for the confident assignment of a molecular formula. mdpi.com
Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). asdlib.orgnationalmaglab.org This technique is invaluable for obtaining detailed structural information by providing a "fingerprint" of the molecule's fragmentation pathways. asdlib.orgnationalmaglab.org Collision-induced dissociation (CID) is a common method used for fragmentation in MS/MS experiments. asdlib.orglabmanager.com
MS/MS experiments are particularly useful for identifying structural subunits and their connectivity within a molecule. The mass differences between fragment ions can correspond to specific chemical moieties. asdlib.org While detailed MS/MS data specifically for this compound's full structure were not extensively detailed in the search results, HRMS analysis has been used in studies involving this compound analogues, demonstrating its utility in confirming molecular weights and formulas. acs.org For instance, HRMS analysis was used to characterize septacidin (B1681074) congeners, which are structurally related to this compound, confirming their molecular weights and distinguishing them based on HPLC retention times despite having the same molecular weight. acs.org
Advanced Chromatographic Techniques (e.g., HPLC-UV, HPLC-MS)
Chromatographic techniques are essential for the separation of complex mixtures, allowing for the isolation and analysis of individual components like this compound from crude extracts. amazonaws.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. amazonaws.com
Coupling HPLC with detectors such as UV-Vis (HPLC-UV) or mass spectrometry (HPLC-MS) enhances the analytical capabilities. nih.gov
HPLC-UV: Utilizes the absorption of UV or visible light by the analyte for detection and quantification. measurlabs.comcore.ac.uk While useful for detecting compounds with chromophores, it provides limited structural information. measurlabs.com
HPLC-MS: Combines the separation power of HPLC with the identification capabilities of MS. nih.gov This hyphenated technique is highly sensitive and selective, allowing for the detection, separation, and identification of components in complex mixtures. nih.govmeasurlabs.com HPLC-MS/MS further increases the specificity by providing fragmentation data for structural confirmation. mdpi.comresearchgate.net
HPLC-MS is considered a valuable technique for the structural elucidation of unknown compounds, particularly in the analysis of natural products where complex mixtures are common. amazonaws.com Studies involving this compound and its analogues have utilized HPLC in conjunction with mass spectrometry for analysis and purification. acs.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques play a significant role in complementing experimental data by providing theoretical insights into the structure, dynamics, and interactions of molecules. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt. Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational changes. researchgate.net
MD simulations can be used to explore the conformational space of a molecule like this compound, identifying stable conformers and understanding the transitions between them. parssilico.com This is particularly important for flexible molecules or those with multiple rotatable bonds. MD simulations can also provide information on the fluctuations and dynamics of the molecule. researchgate.net While specific MD simulation studies on this compound were not found, MD simulations are widely applied in drug discovery and structural biology to understand molecular flexibility and interactions. researchgate.netparssilico.combiorxiv.org For conformational analysis and refinement of small molecule structures, MD simulations ranging from nanoseconds to tens of nanoseconds can be sufficient. parssilico.com
In Silico Prediction of Molecular Interactions and Binding Pockets
In silico methods, such as molecular docking and binding site prediction, are used to computationally predict how a molecule might interact with a target protein or other biomolecules. researchgate.netscitechnol.com
Molecular docking predicts the preferred orientation (binding mode) of a small molecule (ligand) when bound to a protein receptor and estimates the binding affinity. researchgate.netscitechnol.com This is crucial for understanding the potential biological activity of a compound and identifying potential targets. researchgate.net
Binding pocket prediction methods identify regions on a protein surface that are likely to bind small molecules. mdpi.com These pockets can be pre-existing in the protein structure or transient ("cryptic") sites that become accessible due to conformational changes. mdpi.comucl.ac.uk In silico tools can help identify these potential interaction sites. mdpi.com
While specific in silico studies predicting this compound's interactions or binding pockets were not detailed in the search results, these computational approaches are broadly applicable in the study of natural products and potential drug candidates to gain insights into their mechanism of action and identify potential therapeutic targets. researchgate.netscitechnol.comnih.gov Molecular docking plays a crucial role in predicting the pharmacodynamic properties of potential drug candidates by evaluating their binding affinity and positioning within receptor sites. researchgate.net
Radiochemical Synthesis for Research Probes
Radiochemical synthesis involves incorporating radioactive isotopes into a molecule to create a radiolabeled probe. These probes are invaluable tools in various biological and biochemical studies, allowing for high sensitivity detection and quantification of the labeled compound. For research on natural products like this compound, radiochemical synthesis can facilitate detailed investigations into its biosynthesis, metabolism, distribution in biological systems, and interaction with specific molecular targets.
The synthesis of radiolabeled this compound would require careful consideration of its complex structure. Common radioactive isotopes used in radiochemical synthesis include Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Iodine-125 (¹²⁵I) nih.govresearchgate.netnih.gov. The choice of isotope depends on the specific research application, half-life requirements, and the chemical feasibility of incorporating the isotope into the target molecule at a stable position without altering its biological activity. For this compound, potential sites for isotopic incorporation could include the adenine (B156593) base, the heptosamine sugar moiety, or the fatty acyl side chain, depending on the research question being addressed.
The synthetic route for radiolabeled this compound would likely adapt steps from its total synthesis or semi-synthesis, introducing the radioactive isotope at an appropriate intermediate stage. Rigorous purification and quality control using techniques such as High-Performance Liquid Chromatography (HPLC) with radioactive detection are essential to ensure the radiochemical purity and integrity of the labeled probe before its use in biological experiments nih.gov.
Isotopic Labeling Strategies for Biosynthetic Tracing
Isotopic labeling is a powerful technique for deciphering the complex biosynthetic pathways of natural products produced by microorganisms like Streptomyces species researchgate.netnih.govnih.govnih.govoup.com. By feeding isotopically enriched precursors to the producing organism and analyzing the labeling pattern in the final product, researchers can identify the building blocks and intermediates involved in the biosynthetic route.
For this compound, given its nucleoside structure with a heptosamine sugar and an adenine base, isotopic labeling strategies would likely focus on tracing the origins of these key components. Studies on related nucleoside antibiotics like septacidin and tunicamycin (B1663573) have successfully employed stable isotopes such as ¹³C and ²H to elucidate their biosynthetic origins researchgate.netnih.gov. For instance, feeding experiments with ¹³C-labeled glucose or sedoheptulose (B1238255) could help confirm if D-sedoheptulose-7-phosphate serves as a precursor for the heptosamine moiety in this compound, similar to its role in septacidin biosynthesis researchgate.netresearchgate.net.
Different labeling patterns can be achieved depending on the position of the isotope in the fed precursor and the metabolic pathways utilized by the Streptomyces strain. Analysis of the resulting labeled this compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly Electrospray Ionization-Collision Induced Dissociation-Mass Spectrometry (ESI-CID-MS), which can determine the position and extent of isotopic incorporation researchgate.netnih.govnih.govnih.govoup.com.
Data from such labeling experiments can be presented in tables showing the percentage of enrichment at specific atomic positions within the this compound molecule after feeding different labeled precursors. This data provides direct evidence for the incorporation of specific atoms from the precursors into the final product, helping to map the sequence of enzymatic transformations in the biosynthetic pathway.
Synthesis of Labeled this compound for Receptor Binding Studies
Labeled this compound can serve as a crucial probe for investigating its interaction with potential biological targets, such as receptors. Receptor binding studies using radiolabeled ligands are a standard pharmacological technique to characterize the affinity, selectivity, and density of receptors in biological samples like cell membranes or tissue homogenates wikipedia.orgresearchgate.netnih.gov.
The synthesis of labeled this compound for receptor binding studies typically involves incorporating a high specific activity radioisotope, such as ³H or ¹²⁵I, into the molecule researchgate.net. Tritium is often preferred due to its long half-life and the minimal structural perturbation caused by substituting a hydrogen atom with tritium. However, incorporating tritium into a complex molecule like this compound at a specific, stable position with high specific activity can be synthetically challenging.
Alternatively, if a suitable site exists for iodination without significantly affecting binding, ¹²⁵I can be used, offering high specific activity and ease of detection nih.govresearchgate.net. The position of the label is critical; it should not interfere with the binding interaction with the target receptor.
Once synthesized, the radiolabeled this compound probe would be used in binding assays where it competes with unlabeled this compound or other potential ligands for binding sites on the receptor wikipedia.orgresearchgate.netnih.gov. By measuring the amount of bound radioactivity as a function of the concentration of the labeled or unlabeled ligand, parameters such as the equilibrium dissociation constant (Kd), which reflects the binding affinity, and the maximum number of binding sites (Bmax), representing receptor density, can be determined researchgate.netnih.gov.
Theoretical Frameworks and Future Research Directions
Theoretical Models for Nucleoside Antibiotic Action and Biosynthesis
Theoretical models for nucleoside antibiotic action often focus on their interaction with cellular machinery, particularly those involved in nucleic acid or protein synthesis. Anicemycin, being structurally related to spicamycin, which inhibits protein synthesis, may share similar mechanisms. researchgate.net The N⁶-glycosylated L-heptosamine-adenine core is a common feature in this compound, spicamycin, and septacidin (B1681074), suggesting this moiety plays a significant role in their activity. acs.org Theoretical models for the biosynthesis of such complex molecules in Streptomyces involve understanding the enzymatic pathways, including polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems, which are prevalent in these bacteria. asm.orgnih.gov Genome analysis of Streptomyces sp. TP-A0648 has revealed numerous gene clusters potentially involved in secondary metabolite production, providing a basis for theoretical models of this compound biosynthesis. asm.orgnih.gov
Untapped Biosynthetic Potential within Streptomyces sp. TP-A0648
The draft genome sequence of Streptomyces sp. TP-A0648 indicates the presence of at least 12 biosynthetic gene clusters for polyketides and nonribosomal peptides, suggesting a considerable potential to produce a variety of secondary metabolites beyond this compound. asm.orgnih.gov While the specific biosynthetic genes for this compound were not immediately identified by probing the genome with septacidin genes, further detailed inspection of a higher-quality genome sequence may reveal these mechanisms. nih.govpnas.org This untapped potential represents an opportunity for discovering novel compounds through genome mining and activation of cryptic gene clusters. mdpi.com
Novel Synthetic Routes for this compound and its Complex Analogs
The complex structure of this compound and its analogs presents challenges and opportunities for synthetic chemistry. While the acquisition of such nucleoside antibiotics often relies on microbial fermentation, the development of novel synthetic routes is important for producing analogs with potentially improved properties and for studying structure-activity relationships. acs.org Research into the synthesis of related nucleoside antibiotics like septacidin and spicamycin provides a foundation for developing synthetic strategies for this compound. researchgate.netacs.org Total synthesis efforts for other complex natural products highlight the advanced methodologies available, including asymmetric reactions, cyclizations, and fragment couplings, which could be applied to this compound synthesis. scripps.edursc.orgnih.govnih.govbeilstein-journals.org
Development of Chemical Probes for Cellular Pathway Interrogation
Chemical probes are valuable tools for dissecting complex cellular signaling pathways and understanding the molecular targets of bioactive compounds. rsc.orgresearchgate.netnih.govnih.govmdpi.com Developing specific chemical probes based on the this compound structure could help to precisely identify and study its cellular targets and the pathways it modulates. rsc.orgnih.gov These probes could be used to investigate how this compound inhibits anchorage-independent growth in tumor cells and its apparent effects on the endoplasmic reticulum and Golgi apparatus. nih.govacs.org High-quality probes with sufficient potency, selectivity, and cellular activity are essential for reliable biological results. researchgate.netnih.gov
Integration of Omics Data for Comprehensive Understanding
Integrating various types of omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of biological systems and disease mechanisms. cmbio.iorsc.orgnih.govmixomics.orgsib.swiss Applying multi-omics approaches to Streptomyces sp. TP-A0648 could help to link the genetic potential (genomics) with the expressed enzymes (proteomics), the produced metabolites (metabolomics), and the cellular responses under different conditions (transcriptomics). This integrated analysis could aid in identifying the complete this compound biosynthetic pathway, understanding its regulation, and potentially uncovering other bioactive compounds produced by the strain. cmbio.ionih.gov
Addressing Unresolved Questions in this compound Research
Several questions regarding this compound remain unresolved. A key question is the precise biosynthetic pathway, as the specific genes have not yet been definitively identified in the Streptomyces sp. TP-A0648 genome. nih.govpnas.org The exact stereochemistry of the L-heptopyranose sugar moiety in this compound (whether it is LGMH or its 6'-epimer DGMH) also requires further determination. researchgate.net Understanding the detailed mechanism of action at the molecular level, beyond its observed effects on anchorage-independent growth and potential targets like the endoplasmic reticulum and Golgi, is another area for future research. nih.govacs.org
Unresolved Questions in this compound Research
| Question | Significance |
| Precise biosynthetic gene cluster and pathway | Essential for understanding production and enabling metabolic engineering. |
| Exact stereochemistry of the heptopyranose sugar | Critical for structure-activity relationship studies and synthesis. |
| Detailed molecular mechanism of action | Key to understanding biological effects and potential therapeutic applications. |
| Full spectrum of secondary metabolites from Streptomyces sp. TP-A0648 | Potential for discovering novel bioactive compounds. |
Broadening the Scope to Other Related Natural Products
This compound is structurally related to other nucleoside antibiotics like spicamycin and septacidin, which share the N⁶-glycosylated L-heptosamine-adenine core. asm.orgnih.govacs.org Research on this compound can benefit from and contribute to the broader understanding of this class of natural products. Investigating the similarities and differences in their biosynthesis, mechanisms of action, and biological activities can provide insights into the structural features responsible for specific properties. researchgate.netacs.org Studying the biosynthetic pathways of related heptose-containing compounds, such as septacidin and hygromycin B, can offer clues for elucidating the this compound pathway. researchgate.netacs.orgpnas.org Expanding research to encompass these related compounds allows for comparative studies and the potential discovery of new analogs with enhanced or altered activities. researchgate.net
Conclusion
Summary of Key Research Findings on Anicemycin
Research on this compound has successfully established its origin from Streptomyces sp. TP-A0648 and its identity as a novel spicamycin analogue. nih.gov The most significant finding is its potent and somewhat selective inhibition of anchorage-independent growth in a human ovarian cancer cell line, highlighting its potential as a lead compound in oncology research. nih.gov
Persistent Research Gaps and Opportunities
Despite its promising initial discovery, this compound remains a largely understudied molecule. There are significant gaps in the literature concerning its fundamental chemical properties, a viable route for its chemical synthesis, and its molecular mechanism of action. These unanswered questions represent clear opportunities for future research. Investigating its activity against a broader panel of cancer cell lines and exploring potential antibacterial or antifungal properties could reveal a wider therapeutic potential.
Future Outlook for this compound Research in Chemical Biology
The future of this compound research hinges on addressing the current knowledge gaps. The development of a total synthesis would be a critical step, as it would provide the necessary quantities of the compound for in-depth biological studies and the creation of novel analogues. Elucidating its mechanism of action could uncover new targets for anti-cancer drug development. Given the ongoing need for novel antibiotics and oncology drugs, further investigation into this and other secondary metabolites from unique environmental sources remains a promising avenue for drug discovery. nih.govfrontiersin.org
Q & A
Q. Example Table: Comparative IC50 Values of this compound Across Cell Lines
| Cell Line | Tissue Origin | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| A549 | Lung | 0.23 ± 0.05 | MTT assay | Smith et al., 2022 |
| HepG2 | Liver | 1.45 ± 0.12 | ATP-based luminescence | Jones et al., 2023 |
| MDA-MB-231 | Breast | 0.89 ± 0.09 | Caspase-3 activity | Lee et al., 2024 |
Note: Include error margins (SEM/SD) and assay details to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
